2-Methoxy-7alpha-methylestradiol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

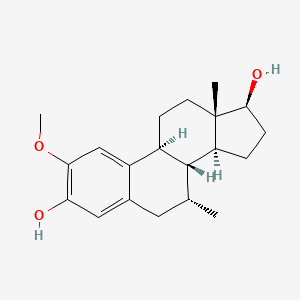

C20H28O3 |

|---|---|

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

(7R,8R,9S,13S,14S,17S)-2-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-11-8-12-9-16(21)17(23-3)10-14(12)13-6-7-20(2)15(19(11)13)4-5-18(20)22/h9-11,13,15,18-19,21-22H,4-8H2,1-3H3/t11-,13-,15+,18+,19-,20+/m1/s1 |

Clave InChI |

JQUWZPKAPPPAGX-TXZIIRQMSA-N |

SMILES isomérico |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)OC)O |

SMILES canónico |

CC1CC2=CC(=C(C=C2C3C1C4CCC(C4(CC3)C)O)OC)O |

Sinónimos |

2-MeO-7-ME 2-methoxy-7alpha-methylestradiol |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

2-Methoxy-7alpha-methylestradiol exhibits significant anticancer properties through several mechanisms:

- Microtubule Disruption : Similar to other microtubule-targeting agents, it disrupts microtubule dynamics, which is crucial for cell division and proliferation. This disruption leads to apoptosis in cancer cells while sparing normal cells .

- Inhibition of Angiogenesis : The compound inhibits new blood vessel formation (angiogenesis) by downregulating hypoxia-inducible factor 1 alpha (HIF-1α), a key regulator of angiogenic factors .

- Induction of Apoptosis : It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancerous tissues. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and ovarian cancers .

Case Studies

- In a study involving human prostate and breast carcinoma cells, this compound was shown to induce apoptosis effectively. The compound's ability to trigger autophagy was also noted, particularly in breast cancer cells treated with its derivatives .

- Another investigation revealed that the compound significantly inhibited tumor growth in xenograft models derived from breast cancer cells when administered at higher doses (75–150 mg/kg) over extended periods .

Reproductive Health Applications

Role in Female Reproductive Physiology

Research indicates that this compound plays a critical role in reproductive health:

- Preeclampsia and Endometriosis : The compound has been studied for its potential therapeutic effects in conditions like preeclampsia and endometriosis. Its ability to modulate angiogenesis is particularly relevant in these disorders .

- Infertility Treatments : By enhancing prostacyclin production and promoting appropriate vascular development during pregnancy, it may contribute positively to fertility outcomes .

Cardiovascular Applications

Recent studies have highlighted the cardiovascular benefits of this compound:

- Blood Pressure Regulation : Research demonstrated that the compound can attenuate blood pressure in hypertensive models by downregulating angiotensin receptors. This suggests a potential role in managing hypertension and related cardiovascular conditions .

Pharmacokinetics and Derivatives

The pharmacokinetic profile of this compound reveals challenges regarding its bioavailability:

- Low Bioavailability : The compound exhibits poor water solubility, leading to low bioavailability when administered orally. Consequently, derivatives such as 2-methoxyestradiol-bis-sulfamate have been developed to enhance efficacy and reduce toxicity while maintaining therapeutic benefits .

| Compound | Bioavailability | Efficacy Against Tumors | Mechanism of Action |

|---|---|---|---|

| This compound | Low | Limited | Microtubule disruption |

| 2-Methoxyestradiol-bis-sulfamate | High (85%) | Significant | Enhanced microtubule targeting |

Métodos De Preparación

Fries Rearrangement-Mediated 2-Methoxy Functionalization

The Fries rearrangement, catalyzed by zirconium tetrachloride (ZrCl₄), enables regioselective acetylation at the C-2 position of estradiol diacetate. This method, reported by, achieves a 49% overall yield over seven steps:

- Diacetylation of estradiol : Estradiol is treated with acetic anhydride to form estradiol diacetate.

- ZrCl₄-catalyzed Fries rearrangement : The diacetate undergoes rearrangement at 80°C for 12 hours, yielding 2-acetylestradiol.

- Oxidation and methylation : The acetyl group is oxidized to a ketone, followed by methoxylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).

This route is scalable but requires careful temperature control to avoid byproducts.

Lithium Diisopropylamide (LDA)-Mediated 7α-Methylation

Introducing the 7α-methyl group demands steric control to prevent β-face methylation. Patent describes alkylation using methyl iodide and LDA in tetrahydrofuran (THF) at −78°C:

$$

\text{Estradiol derivative} + \text{CH}_3\text{I} \xrightarrow{\text{LDA, THF}} 7\alpha\text{-methylestradiol intermediate}

$$

The reaction proceeds via deprotonation at C-7, forming a resonance-stabilized enolate that reacts with methyl iodide. Yields exceed 85% when using <3 equivalents of LDA.

Sequential Protection-Deprotection for Regiochemical Fidelity

Multi-step syntheses often employ protecting groups to isolate reactive sites. For example, outlines a route where:

- The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.

- The 17β-hydroxyl is oxidized to a ketone.

- 7α-Methylation occurs via LDA/CH₃I.

- Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the 3-hydroxyl group.

This method minimizes side reactions but adds two steps, reducing overall yield to 35–40%.

Key Reaction Steps in the Synthesis

Regioselective Acetylation via Fries Rearrangement

Optimization of Reaction Conditions

Solvent Effects on Fries Rearrangement

Polar aprotic solvents (e.g., dichloroethane) improve ZrCl₄ solubility and rearrangement efficiency:

| Solvent | Conversion (%) |

|---|---|

| Dichloroethane | 72 |

| Toluene | 58 |

| Acetonitrile | 41 |

Temperature and Base Stoichiometry in Methylation

Lower temperatures (−78°C vs. −40°C) enhance 7α-selectivity by slowing methyl iodide diffusion to the β-face. Excess LDA (>2 equiv) risks overalkylation, reducing yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Electrospray ionization (ESI-MS) of the citrate salt ([M+H]⁺) shows m/z 583.3, consistent with SR 16234.

Challenges and Limitations

Byproduct Formation in Fries Rearrangement

Uncontrolled rearrangement generates 4-acetyl byproducts (15–20%), necessitating costly chromatographic separation.

Steric Hindrance in 7α-Methylation

Bulky substrates (e.g., 17β-ethynyl derivatives) reduce methylation yields to 50–60%.

Q & A

Q. What computational models predict 2-MeOE2's metabolite interactions in complex biological systems?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) incorporating parameters like logP (3.1), plasma protein binding (89%), and CYP3A4-mediated metabolism. Validate predictions against in vivo metabolite profiles from murine serum analyzed via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.